

# Keratin 8: Expression, Function, and Therapeutic Potential in Simple Epithelial Tissues

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

**Keratin 8** (K8), along with its binding partner Keratin 18 (K18), forms the primary intermediate filament cytoskeleton in simple epithelial tissues. Beyond its structural role in maintaining cellular integrity and resilience against mechanical stress, K8 is a dynamic regulator of key cellular processes, including apoptosis, cell signaling, and differentiation. Its expression is meticulously maintained in healthy tissues but is often altered in disease states, particularly in cancer and liver disorders, making it a protein of significant interest for diagnostic, prognostic, and therapeutic applications. This technical guide provides a comprehensive overview of K8 expression patterns in human simple epithelial tissues, details common experimental methodologies for its study, and explores its involvement in critical signaling pathways.

### **Introduction to Keratin 8**

**Keratin 8** is a type II intermediate filament protein encoded by the KRT8 gene, located on chromosome 12q13.13.[1] As obligate heteropolymers, keratins form a robust, yet dynamic, cytoskeletal network. In simple, single-layered epithelia, K8 predominantly pairs with the type I keratin, K18.[1][2][3] This K8/K18 network is crucial for providing mechanical stability to epithelial cells.[4] However, emerging evidence has expanded our understanding of K8's function beyond a mere structural component. It is now recognized as a key player in



intracellular signaling and the regulation of cellular responses to stress.[5][6] Dysregulation of K8 expression and mutations in the KRT8 gene are associated with a variety of pathologies, including cryptogenic cirrhosis and an increased susceptibility to liver damage.[1][2] Furthermore, the expression of K8 is often maintained during the malignant transformation of simple epithelial cells, establishing it as a valuable biomarker in tumor pathology.[3][5]

# Keratin 8 Expression in Human Simple Epithelial Tissues

The expression of **Keratin 8** is a hallmark of simple epithelial tissues. Below is a summary of its expression at both the mRNA and protein levels across various human tissues.

# **Quantitative mRNA Expression of KRT8**

The following table summarizes the normalized mRNA expression levels of KRT8 in various human simple epithelial tissues, derived from the Genotype-Tissue Expression (GTEx) project. The data is presented in normalized Transcripts Per Million (nTPM).



Tissue	Sub-region/Cell Type	Mean nTPM
Gastrointestinal Tract		
Esophagus - Mucosa	1032.5	
Stomach	987.1	
Small Intestine - Terminal Ileum	1873.7	
Colon - Transverse	1450.3	
Liver	624.8	_
Pancreas	543.9	_
Lung	432.1	
Kidney	Cortex	287.6
Female Reproductive System		
Ovary	358.4	_
Uterus	412.7	_
Vagina	899.2	_
Fallopian Tube	1234.6	_
Cervix, Endocervix	1156.9	_
Male Reproductive System		
Prostate	654.3	_
Testis	15.7	_
Urinary Bladder	989.6	
Breast	Mammary Tissue	456.2
Salivary Gland	1321.8	



Data sourced from the GTEx portal via the Human Protein Atlas. nTPM values represent the mean expression across all samples for the specified tissue.

# **Protein Expression of Keratin 8**

Qualitative analysis of protein expression using immunohistochemistry from the Human Protein Atlas reveals high to medium levels of **Keratin 8** in the majority of glandular epithelia.

- High Expression: Strong cytoplasmic and membranous staining is observed in the epithelial cells of the gastrointestinal tract (stomach, duodenum, small intestine, and colon), gallbladder, pancreas (exocrine glands and ducts), salivary gland, breast (ductal and glandular cells), and female reproductive tract (fallopian tube, endometrium, and cervix).
- Medium Expression: Moderate staining is detected in the liver (hepatocytes), kidney (renal tubules), and lung (pneumocytes).[7][8]
- Low/Not Detected: **Keratin 8** expression is generally low or absent in non-epithelial tissues.

It is important to note that while comprehensive quantitative protein expression data across all simple epithelia from a single source is not readily available, the qualitative IHC data strongly corroborates the quantitative mRNA expression patterns.

# **Key Signaling Pathways Involving Keratin 8**

**Keratin 8** is not a passive bystander in cellular signaling; it actively participates in and modulates several critical pathways that govern cell survival, proliferation, and differentiation.

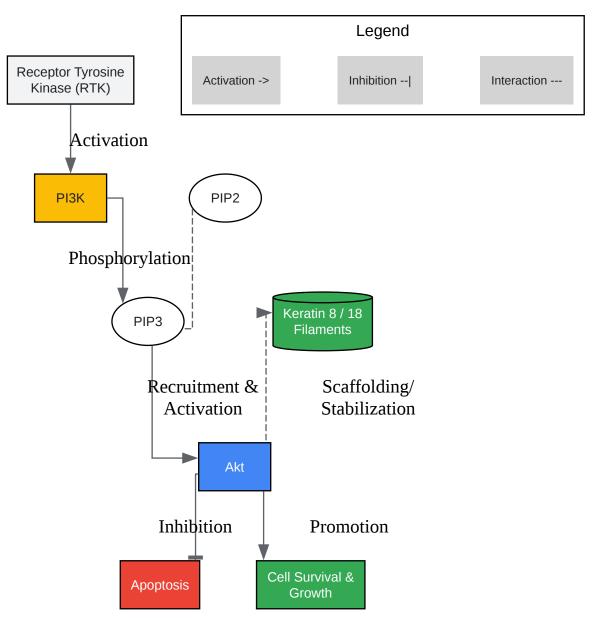
### **PI3K/Akt Signaling Pathway**

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. **Keratin 8**/18 filaments can interact with Akt, potentially acting as a scaffold for this important kinase.[2] [9] The expression of K8/18 has been shown to enhance the Akt signaling pathway, which may contribute to the protective role of these keratins against liver damage.[10][11] Loss of K8/18 is associated with a downregulation of the Akt pathway, leading to increased apoptosis.[10]

▶ DOT script for PI3K/Akt Signaling Pathway Involving **Keratin 8** 



### PI3K/Akt Signaling and K8 Interaction



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# Legend Receptor Tyrosine Activation -> Inhibition --| Interaction ---Kinase (RTK) Activation PI3K PIP2 Phosphorylation Keratin 8 / 18 PIP3 **Filaments** Scaffolding/ Recruitment & Stabilization Activation Akt Inhibition Promotion Cell Survival & **Apoptosis** Growth

PI3K/Akt Signaling and K8 Interaction

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Caption: K8/18 interaction with the PI3K/Akt pathway.

# **Notch Signaling Pathway**

The Notch signaling pathway is essential for regulating cell differentiation in various tissues, including the intestine. Recent studies have shown that K8 interacts and co-localizes with the Notch1 receptor.[4][12] K8 and its partner K18 appear to enhance Notch1 protein levels and signaling activity. The absence of K8 leads to reduced levels of the Notch1 intracellular domain



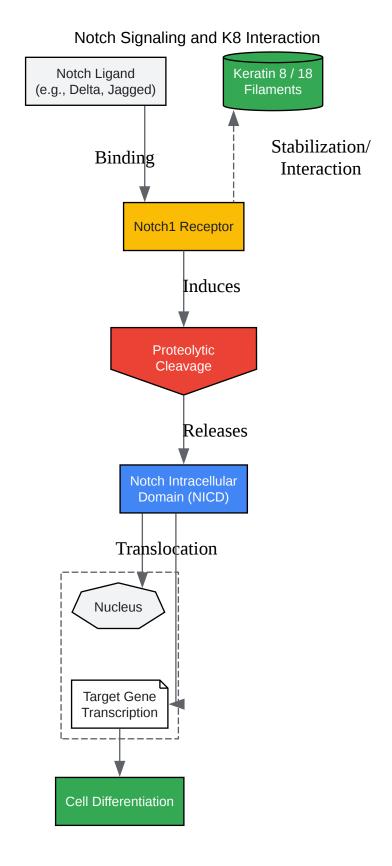




(NICD) and downregulation of Notch target genes.[4] This dysregulation can shift cell differentiation, for example, promoting a goblet cell phenotype over an enterocyte fate in the colon.[4]

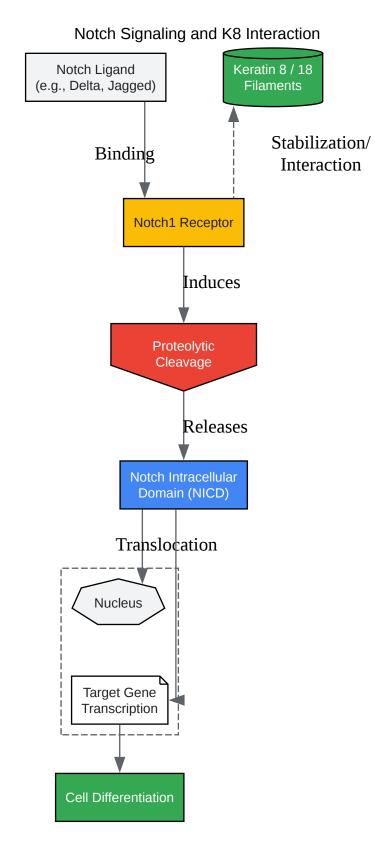
▶ DOT script for Notch Signaling Pathway Involving Keratin 8





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Caption: K8/18 interaction with the Notch signaling pathway.



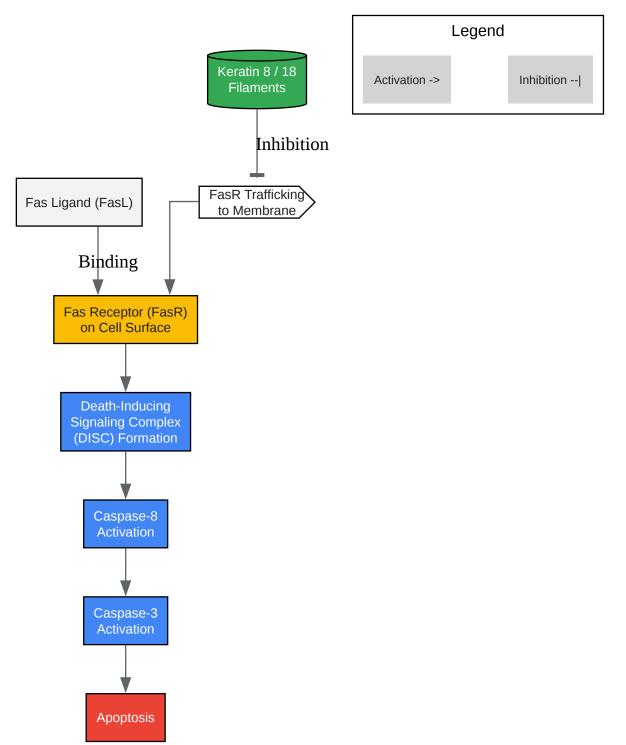
# **Fas-mediated Apoptosis**

The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, is a key initiator of the extrinsic apoptosis pathway. K8/18 filaments play a protective role against Fasmediated apoptosis. The absence of K8/18 renders hepatocytes more sensitive to Fas-induced cell death. The proposed mechanism involves K8/18 modulating the trafficking of the Fas receptor to the cell surface. In cells lacking K8/18, there is an increased targeting of Fas to the plasma membrane, leading to a more robust apoptotic response upon ligand binding.

▶ DOT script for Fas-mediated Apoptosis Involving **Keratin 8** 



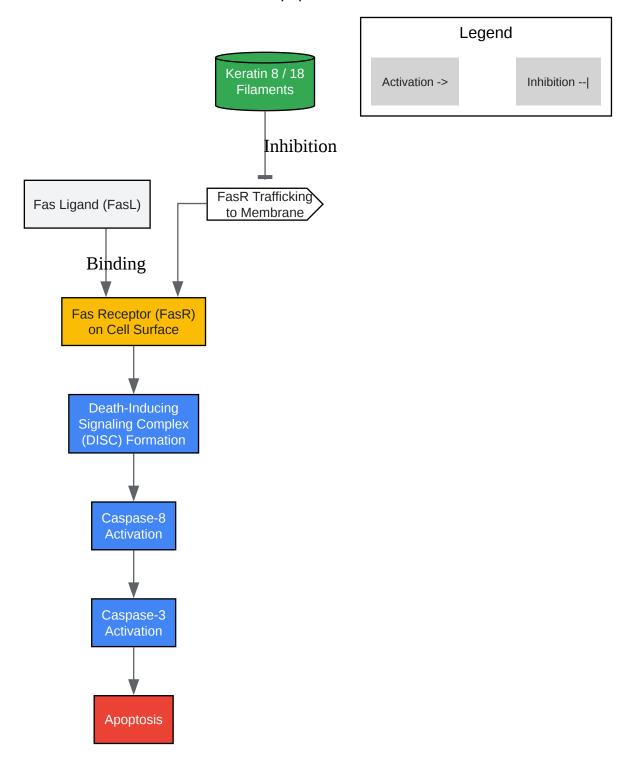
### Fas-mediated Apoptosis and K8 Modulation



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### Fas-mediated Apoptosis and K8 Modulation



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Caption: K8/18 modulation of Fas-mediated apoptosis.



# **Methodologies for Studying Keratin 8 Expression**

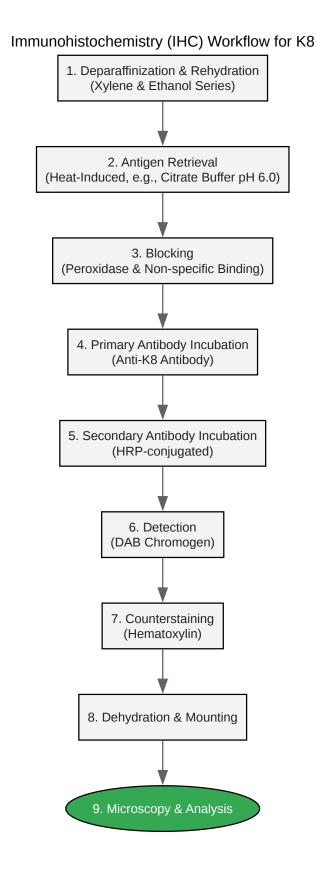
Accurate and reproducible methods are essential for elucidating the role of **Keratin 8** in health and disease. Below are detailed protocols for common techniques used to analyze K8 expression.

# Immunohistochemistry (IHC) for K8 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the immunohistochemical detection of **Keratin 8** in FFPE tissue sections.

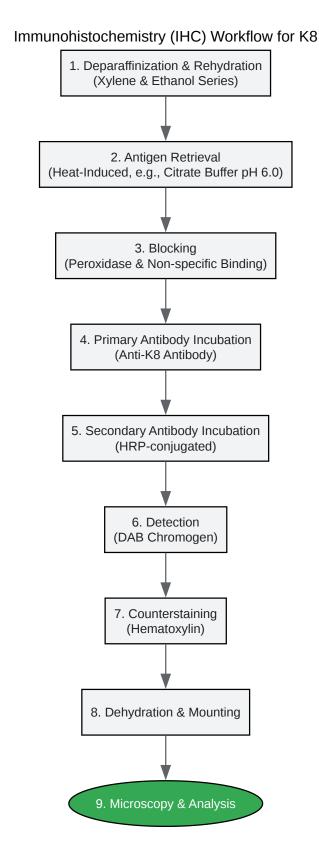
▶ DOT script for Immunohistochemistry Workflow





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Caption: Standard workflow for K8 immunohistochemistry.



#### Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in three changes of xylene for 5 minutes each.
  - Transfer slides through two changes of 100% ethanol for 5 minutes each.
  - Hydrate slides in 95% ethanol for 5 minutes.
  - Hydrate slides in 70% ethanol for 5 minutes.
  - Rinse slides in distilled water for 5 minutes.
- · Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
  - Heat the solution to 95-100°C for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes.
- Blocking:
  - Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
  - Rinse with wash buffer.
  - Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary anti-Keratin 8 antibody in antibody diluent to the recommended concentration.



- Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Rinse slides three times in wash buffer for 5 minutes each.
  - Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30 60 minutes at room temperature.
  - Rinse slides three times in wash buffer.
  - Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
  - Rinse slides three times in wash buffer.
  - Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired brown stain intensity develops. Monitor under a microscope.
  - Rinse slides with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin for 30-60 seconds.
  - "Blue" the sections in running tap water.
  - Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
  - Mount with a permanent mounting medium.

### **Western Blotting for K8 Detection**

This protocol provides a method for detecting **Keratin 8** in cell or tissue lysates.

### Protocol:

Protein Extraction:



- Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

#### SDS-PAGE:

- Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.

### Protein Transfer:

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
    Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-Keratin 8 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

#### Detection:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.



- Prepare and apply an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.

# Real-Time Quantitative PCR (RT-qPCR) for KRT8 Gene Expression

This protocol details the quantification of KRT8 mRNA levels.

### Protocol:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
  - Assess RNA quality and quantity using a spectrophotometer.
  - Reverse transcribe 1 μg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KRT8, and a SYBR Green master mix.
  - Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - Example Human KRT8 primers:
    - Forward: 5'-ACAAGGTAGAGCTGGAGTCTCG-3'
    - Reverse: 5'-AGCACCACAGATGTGTCCGAGA-3'
  - Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
    - Initial denaturation: 95°C for 10 minutes.



- 40 cycles of:
  - Denaturation: 95°C for 15 seconds.
  - Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis to verify the specificity of the amplified product.
- Data Analysis:
  - Calculate the relative expression of KRT8 using the 2-ΔΔCt method, normalizing to the housekeeping gene.

### **Conclusion and Future Directions**

**Keratin 8** is a multifaceted protein that is integral to the structure and function of simple epithelial tissues. Its expression pattern is a reliable indicator of epithelial cell lineage, and its involvement in key signaling pathways underscores its importance in cellular homeostasis. The methodologies detailed in this guide provide a robust framework for researchers to investigate the role of K8 in both physiological and pathological contexts. For drug development professionals, K8 represents a promising biomarker for various cancers and liver diseases. Future research should focus on further elucidating the precise molecular mechanisms by which K8 modulates signaling pathways and its potential as a direct therapeutic target. A deeper understanding of the post-translational modifications of K8 and their impact on its function will also be crucial in harnessing its full diagnostic and therapeutic potential.

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- To cite this document: BenchChem. [Keratin 8: Expression, Function, and Therapeutic Potential in Simple Epithelial Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575351#keratin-8-expression-patterns-in-simple-epithelial-tissues]

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